molecular formula C21H12FNO4S2 B2562071 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 900134-88-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2562071
M. Wt: 425.45
InChI Key: SQUGJQCGHKSCNK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the benzo[d][1,3]dioxol-5-yl and 2-fluorophenyl groups suggest that this compound may have unique chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiazolidinone ring, a benzodioxole ring, and a furan ring, along with various other functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidinone, benzodioxole, and furan rings, as well as the fluorophenyl group . These groups could potentially participate in a variety of chemical reactions.

Scientific Research Applications

Anticancer Activity

A study demonstrated that novel thioxothiazolidin-4-one derivatives, closely related to the specified compound, have shown significant anticancer and antiangiogenic effects in mouse models. These derivatives inhibited tumor growth and tumor-induced angiogenesis, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010). Further research into benzothiazole and furan derivatives has indicated their effectiveness against various cancer cell lines, underscoring their potential as lead compounds for antitumor agents (Havrylyuk et al., 2010).

Anti-Inflammatory and Analgesic Activities

Another study synthesized derivatives that exhibited significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation (K. Sunder & Jayapal Maleraju, 2013). This suggests that modifications of the thioxothiazolidin-4-one backbone can lead to compounds with desirable biological properties.

Antimicrobial Activity

Compounds related to the specified chemical have been evaluated for their antimicrobial properties against a range of bacterial and fungal species. Some derivatives showed comparable activity to standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010). This application is particularly relevant in the search for new treatments for resistant microbial strains.

properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4S2/c22-15-4-2-1-3-14(15)16-8-6-13(27-16)10-19-20(24)23(21(28)29-19)12-5-7-17-18(9-12)26-11-25-17/h1-10H,11H2/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGJQCGHKSCNK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

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